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Compound of Interest

Compound Name: JET-209

Cat. No.: B12379951

Welcome to the technical support center for JET-209, a potent and selective PROTAC
(Proteolysis Targeting Chimera) degrader of CBP/p300. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on
troubleshooting in vivo experiments and to answer frequently asked questions.

Frequently Asked Questions (FAQSs)

Q1: What is JET-209 and what is its mechanism of action?

Al: JET-209 is a PROTAC designed to selectively induce the degradation of the transcriptional
co-activators CREB-binding protein (CBP) and its paralog p300.[1][2] It is a heterobifunctional
molecule that contains a ligand for CBP/p300 and a ligand for an E3 ubiquitin ligase, joined by
a linker.[3] By bringing CBP/p300 into proximity with the E3 ligase, JET-209 triggers the
ubiquitination and subsequent proteasomal degradation of CBP/p300, leading to the
downregulation of target oncogenes like MYC and inhibition of cancer cell proliferation.[4][5][6]

Q2: What are the recommended in vivo models for testing JET-209?

A2: Xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g.,
NOD-SCID or BALB/c nude mice) are commonly used to evaluate the in vivo efficacy of JET-
209.[7][8][9] Cell lines that have shown sensitivity to JET-209, such as those from acute
leukemia or other cancers with a dependency on CBP/p300 signaling, are appropriate choices.

[2]
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Q3: What is a typical starting dose and administration route for JET-209 in vivo?

A3: Based on preclinical studies, intraperitoneal (i.p.) injection is a common route of
administration for JET-209.[9] Effective dosing regimens have been reported in the range of 10
mg/kg, administered on various schedules (e.g., twice daily, daily, or a few times per week).[9]
However, the optimal dose and schedule will depend on the specific tumor model and
experimental goals. A dose-response study is recommended to determine the most effective
and well-tolerated dose for your model.

Q4: How should | formulate JET-209 for in vivo administration?

A4: JET-209 has low aqueous solubility, requiring a specific formulation for in vivo use. A
common vehicle for intraperitoneal injection involves dissolving JET-209 in a mixture of
solvents. An example formulation consists of:

10% DMSO

40% PEG300

5% Tween 80

45% Saline

It is crucial to prepare the formulation fresh before each use and to ensure the components are
thoroughly mixed to achieve a clear solution. For detailed, step-by-step formulation protocols,
please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses potential issues that may arise during the in vivo delivery of JET-209,
with a focus on common challenges associated with PROTAC molecules.
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Problem

Potential Cause

Suggested Solution

Low or no tumor growth

inhibition

Suboptimal Dosing: The dose
of JET-209 may be too low to
achieve sufficient target
degradation in the tumor

tissue.

1. Dose-Escalation Study:
Perform a dose-escalation
study to identify the optimal
therapeutic dose.[8] 2.
Pharmacokinetic/Pharmacodyn
amic (PK/PD) Analysis: If
possible, measure JET-209
levels and CBP/p300
degradation in tumor tissue at
different time points after
dosing to correlate exposure

with efficacy.

Poor Bioavailability/Rapid
Clearance: The formulation
may not be optimal, leading to
poor absorption from the
peritoneal cavity or rapid

clearance from circulation.

1. Optimize Formulation:
Experiment with different
vehicle compositions. For
example, altering the ratios of
DMSO, PEG300, and Tween
80 may improve solubility and
stability. 2. Alternative
Administration Route: Consider
other routes of administration,
such as subcutaneous or
intravenous injection, which
may alter the pharmacokinetic

profile.

"Hook Effect": At very high
concentrations, PROTACS can
form non-productive binary
complexes with either the
target protein or the E3 ligase,
reducing the formation of the
productive ternary complex

and thus decreasing efficacy.

1. Dose Reduction: Test lower
doses of JET-209. The dose-
response curve for a PROTAC
can be bell-shaped, with
efficacy decreasing at higher

concentrations.
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High variability in tumor growth

between animals

Inconsistent Administration:
Improper or inconsistent
injection technique can lead to

variable drug delivery.

1. Standardized Protocol:
Ensure all personnel are
trained on a standardized
intraperitoneal injection
technique. 2. Verification of
Injection Site: Confirm that the
injection is properly
administered into the
peritoneal cavity and not into

other tissues.

Biological Variability: Inherent
biological differences between
individual animals can

contribute to varied responses.

1. Increase Sample Size: A
larger number of animals per
group can help to increase
statistical power and account
for individual variability. 2.
Animal Homogeneity: Use age-
and weight-matched animals
from a reputable supplier to

minimize biological differences.

Signs of toxicity in treated
animals (e.g., weight loss,

lethargy)

Vehicle Toxicity: The
formulation vehicle itself may

be causing adverse effects.

1. Vehicle Control Group:
Always include a group of
animals that receives only the
vehicle to assess its toxicity. 2.
Alternative Vehicles: If vehicle
toxicity is observed, test
alternative, well-tolerated

formulations.

On-Target or Off-Target
Toxicity of JET-209: The
degradation of CBP/p300 or
other proteins may have toxic
effects at the administered

dose.

1. Dose Reduction: Lower the
dose of JET-209 to a level that
is efficacious but better
tolerated. 2. Modified Dosing
Schedule: Administer the drug
less frequently to allow for
recovery between doses. 3.
Monitor Animal Health: Closely

monitor animal body weight
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and overall health throughout
the study. A weight loss of
more than 15-20% may
necessitate a dose reduction
or termination of treatment for

that animal.[8]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo quantitative data for JET-209.

Table 1: In Vitro Degradation and Proliferation Inhibition

Parameter Cell Line Value Reference
DC50 (CBP) RS4;11 0.05 nM [1][2]
DC50 (p300) RS4:11 0.2 nM [1][2]

IC50 MV4;11 0.04 nM

IC50 RS4;11 0.1 nM

IC50 HL-60 0.54 nM

IC50 MOLM-13 2.3nM

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in Xenograft Models
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Animal

Administra

Dosing

Cell Line Dosage ) Outcome Reference
Model tion Route  Schedule
) Effective
) Twice a
Immunodef Intraperiton tumor
o ) RS4;11 1 mg/kg ) week for 2
icient Mice eal (i.p.) growth
weeks o
inhibition
Effective
) Once a
Immunodef Intraperiton tumor
o ) RS4;11 3 mg/kg ) week for 2
icient Mice eal (i.p.) growth
weeks o
inhibition
Once dalily, )
] Potent anti-
Immunodef Intraperiton 5 days a
o ] MV4;11 0.3 mg/kg ) tumor
icient Mice eal (i.p.) week for 2 o
activity
weeks
Three )
] ) Potent anti-
Immunodef Intraperiton  times a
o ] MV4;11 1 mg/kg ) tumor
icient Mice eal (i.p.) week for 2 o
activity
weeks

Experimental Protocols
Protocol 1: Preparation of JET-209 Formulation for In
Vivo Administration

This protocol provides a method for preparing a 1 mg/mL working solution of JET-209.

Adjustments can be made based on the desired final concentration.

Materials:

o JET-209 powder

e Dimethyl sulfoxide (DMSO)

e Polyethylene glycol 300 (PEG300)
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e Tween 80
o Sterile Saline (0.9% NaCl)
 Sterile microcentrifuge tubes and syringes
Procedure:
e Prepare a Stock Solution:
o Accurately weigh the required amount of JET-209 powder.

o Dissolve the JET-209 in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
Ensure it is fully dissolved by vortexing.

e Prepare the Final Formulation (for a 1 mL final volume):

o In a sterile microcentrifuge tube, add 100 pL of the 10 mg/mL JET-209 stock solution in
DMSO.

o Add 400 pL of PEG300 to the tube. Vortex thoroughly until the solution is clear.
o Add 50 pL of Tween 80. Vortex again until the solution is homogenous.
o Slowly add 450 pL of sterile saline to the mixture while vortexing to prevent precipitation.

o The final solution should be clear. If precipitation occurs, gentle warming and further
vortexing may be required.

o Administration:

o Use the freshly prepared formulation for intraperitoneal injection immediately. Do not store
the final formulation for extended periods.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of JET-209 in a
subcutaneous xenograft model.
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Materials and Equipment:

Immunodeficient mice (e.g., 6-8 week old female NOD-SCID or BALB/c nude mice)
e Human cancer cell line of interest (e.g., RS4;11)

 Sterile PBS and cell culture medium

» Matrigel (optional, can improve tumor take-rate)

o Calipers for tumor measurement

e Formulated JET-209 and vehicle control

o Syringes and needles for cell implantation and drug administration

Procedure:

e Animal Acclimatization:

o Allow mice to acclimatize to the animal facility for at least one week prior to the start of the
experiment.

e Tumor Cell Implantation:
o Harvest cancer cells during their logarithmic growth phase.

o Wash the cells with sterile PBS and resuspend them in a mixture of serum-free medium
and Matrigel (optional, 1:1 ratio).

o Subcutaneously inject 1 x 106 to 5 x 10° cells in a volume of 100-200 pL into the flank of
each mouse.[8]

e Tumor Growth Monitoring and Group Randomization:

o Monitor tumor growth by measuring the length and width of the tumors with calipers every
2-3 days.

o Calculate tumor volume using the formula: Tumor Volume = (Length x Width?)/2.[8]
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o Once tumors reach a predetermined size (e.g., 100-150 mms3), randomize the mice into
treatment and control groups.

e Drug Administration:

o Administer the formulated JET-209 or vehicle control via intraperitoneal injection according
to the predetermined dosing schedule and volume (e.g., 100 pL).

e Monitoring Efficacy and Toxicity:
o Continue to measure tumor volume 2-3 times per week.

o Monitor the body weight of each animal at the same frequency to assess for any potential
toxicity.[8]

o Observe the animals for any other signs of distress or adverse effects.
e Study Endpoint and Analysis:

o The study can be concluded when tumors in the control group reach a specific size, or at a
predetermined time point.

o At the end of the study, euthanize the animals and excise the tumors.

o Tumors can be weighed and processed for further analysis, such as Western blotting to
confirm the degradation of CBP/p300, or immunohistochemistry.

Visualizations
JET-209 Mechanism of Action
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Caption: Mechanism of JET-209-mediated degradation of CBP/p300.

Downstream Signhaling Pathway of CBP/p300
Degradation
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Caption: Downstream effects of CBP/p300 degradation by JET-209.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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